2,6-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps, including the formation of the triazolothiazole core and subsequent functionalization. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the triazolothiazole ring. The final product is obtained by coupling the triazolothiazole intermediate with 2,6-difluorobenzoyl chloride under suitable reaction conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolothiazole core is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar compounds to 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE include other triazolothiazole derivatives, such as:
- 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole
- 2-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. The unique combination of fluorine atoms and the triazolothiazole core in 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE enhances its stability, bioavailability, and binding affinity, making it a distinctive and valuable compound for scientific research .
Properties
Molecular Formula |
C19H13F3N4OS |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H13F3N4OS/c20-12-4-1-3-11(9-12)17-24-19-26(25-17)13(10-28-19)7-8-23-18(27)16-14(21)5-2-6-15(16)22/h1-6,9-10H,7-8H2,(H,23,27) |
InChI Key |
HOHXCPREEKKOII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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